molecular formula C10H6FNO2 B3137809 7-Fluoroisoquinoline-1-carboxylic acid CAS No. 441717-84-6

7-Fluoroisoquinoline-1-carboxylic acid

Cat. No.: B3137809
CAS No.: 441717-84-6
M. Wt: 191.16 g/mol
InChI Key: QOEOGRISHUBJEK-UHFFFAOYSA-N
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Description

7-Fluoroisoquinoline-1-carboxylic acid is a heterocyclic compound with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol.

Mechanism of Action

Target of Action

7-Fluoroisoquinoline-1-carboxylic acid, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis, namely DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial replication, making them effective targets for antimicrobial drugs .

Mode of Action

The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to DNA synthesis and replication . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these pathways, leading to the cessation of bacterial replication .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity is indicated by its Log Po/w values, which range from 1.4 to 2.49 .

Result of Action

The result of the compound’s action is the inhibition of bacterial replication, leading to the death of bacterial cells . By disrupting the normal functioning of DNA gyrase and topoisomerase IV, the compound prevents the bacteria from replicating their DNA, which is a crucial step in bacterial proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinoline-1-carboxylic acid typically involves the introduction of a fluorine atom into the isoquinoline ring system. One common method is the reaction of isoquinoline with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or copper complexes to facilitate the fluorination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

7-Fluoroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Quinoline: A heterocyclic aromatic compound with a nitrogen atom at the first position of the fused ring system.

    Isoquinoline: Similar to quinoline but with the nitrogen atom at the second position.

    Fluoroquinolones: A class of antibiotics that include compounds like ciprofloxacin and levofloxacin

Uniqueness: 7-Fluoroisoquinoline-1-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group on the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-fluoroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEOGRISHUBJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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